molecular formula C16H18O3S B12866085 2-Methoxyphenylmethylsulfoxide

2-Methoxyphenylmethylsulfoxide

Cat. No.: B12866085
M. Wt: 290.4 g/mol
InChI Key: GZTOWBHKEXJZAV-UHFFFAOYSA-N
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Description

2-Methoxyphenylmethylsulfoxide is an organosulfur compound characterized by the presence of a sulfoxide functional group attached to a 2-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenylmethylsulfoxide typically involves the oxidation of 2-methoxyphenylmethyl sulfide. A common method employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyphenylmethylsulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, thiols, and amines.

Major Products:

    Oxidation: 2-Methoxyphenylmethyl sulfone.

    Reduction: 2-Methoxyphenylmethyl sulfide.

    Substitution: Various substituted phenylmethyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxyphenylmethylsulfoxide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound’s sulfoxide group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential applications in drug development due to its ability to modulate biological pathways. It can be used as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxyphenylmethylsulfoxide involves its interaction with various molecular targets. The sulfoxide group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can modulate signaling pathways and biochemical processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Methyl phenyl sulfoxide: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.

  • **2-Methoxyphen

Properties

Molecular Formula

C16H18O3S

Molecular Weight

290.4 g/mol

IUPAC Name

1-methoxy-2-[(2-methoxyphenyl)methylsulfinylmethyl]benzene

InChI

InChI=1S/C16H18O3S/c1-18-15-9-5-3-7-13(15)11-20(17)12-14-8-4-6-10-16(14)19-2/h3-10H,11-12H2,1-2H3

InChI Key

GZTOWBHKEXJZAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CS(=O)CC2=CC=CC=C2OC

Origin of Product

United States

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